An In-depth Technical Guide to the Physical Properties of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
This technical guide provides a comprehensive overview of the physical and spectroscopic properties of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations to support laboratory work and theoretical understanding.
Core Physical Properties
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as Ethyl N-phthaloylglycinate, is a solid at room temperature. Its core physical properties are summarized in the table below.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₁₁NO₄ | - |
| Molecular Weight | 233.22 g/mol | [1] |
| Melting Point | Not definitively reported | Data for the related N-phthaloylglycine is 192-198 °C. The ethyl ester is expected to have a lower melting point. |
| Boiling Point | 112.5 °C | [1] At reduced pressure; specific pressure not reported. |
| Density | Data not available | - |
| Appearance | White to off-white solid | Inferred from related compounds. |
| Solubility | Soluble in many organic solvents | Expected to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |
Spectroscopic Profile
The spectroscopic data provides insight into the molecular structure of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is a key tool for confirming the structure of the ethyl ester group and the phthalimide moiety.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 2H | Aromatic protons (Ha) |
| ~7.7-7.8 | m | 2H | Aromatic protons (Hb) |
| ~4.3 | s | 2H | Methylene protons (-NCH₂CO-) |
| ~4.2 | q | 2H | Methylene protons (-OCH₂CH₃) |
| ~1.25 | t | 3H | Methyl protons (-OCH₂CH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~167 | C=O (phthalimide) |
| ~134 | Aromatic C (quaternary) |
| ~132 | Aromatic CH |
| ~123 | Aromatic CH |
| ~61 | -OCH₂CH₃ |
| ~40 | -NCH₂CO- |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770-1710 | Strong | C=O stretching (imide and ester) |
| ~1600-1450 | Medium | C=C stretching (aromatic) |
| ~1300-1200 | Strong | C-O stretching (ester) |
| ~1200-1000 | Strong | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 233
-
Major Fragments:
-
m/z = 188 [M - OCH₂CH₃]⁺
-
m/z = 160 [M - COOCH₂CH₃]⁺
-
m/z = 148 (Phthalimide fragment)
-
m/z = 104
-
m/z = 76
-
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate via Gabriel Synthesis
This synthesis involves the N-alkylation of potassium phthalimide with an ethyl haloacetate.[2][3][4][5]
Materials:
-
Potassium phthalimide
-
Ethyl chloroacetate or ethyl bromoacetate
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add ethyl chloroacetate (1.1 equivalents).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate as a solid.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Procedure:
-
Finely powder a small amount of the dry crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
Acquisition of NMR Spectra
¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer.
Procedure:
-
Dissolve approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Place the NMR tube in the spectrometer.
-
Acquire the spectrum according to the instrument's standard operating procedures, ensuring proper shimming and tuning.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Acquisition of IR Spectrum
An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[6]
Procedure (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum.
Acquisition of Mass Spectrum
A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule.
Procedure (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
References
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. journals.plos.org [journals.plos.org]
